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Compound of Interest

Compound Name: 1-Chloro-3-ethoxypropane

Cat. No.: B1362862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimentally determined and computationally

predicted physicochemical and biological properties of Imatinib. Imatinib, a pioneering tyrosine

kinase inhibitor, has transformed the treatment of specific cancers, most notably Chronic

Myeloid Leukemia (CML).[1] Understanding the correlation between experimental data and

computational predictions is crucial for modern drug discovery and development.[2][3] This

guide presents quantitative data in structured tables, details the experimental protocols for key

assays, and provides visualizations of relevant pathways and workflows.

Data Presentation: A Comparative Analysis
The following tables summarize key properties of Imatinib, presenting both experimentally

measured and computationally predicted values. These properties are critical for determining a

drug's efficacy and pharmacokinetic profile.

Table 1: Lipophilicity (LogP) of Imatinib

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical

determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

[4]
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Parameter Experimental Value
Computational
Prediction

Method

LogP 3.73[1]
1.1 to 2.0 (pH

dependent)[5]

Experimental: Shake-

flask method[4][6].

Computational:

Various in silico

models.[6]

Table 2: Aqueous Solubility of Imatinib Mesylate

Aqueous solubility is a crucial property that influences a drug's bioavailability and formulation.

[7] Imatinib's solubility is notably pH-dependent.[8]

Parameter Experimental Value
Computational
Prediction

Method

Solubility in aqueous

buffer (pH < 5.5)
Soluble[8][9][10] -

Experimental: Shake-

flask method.[7][11]

Solubility in aqueous

buffer (neutral/alkaline

pH)

Very slightly soluble to

insoluble[8][9][10]

Models can predict

increased solubility

with structural

modifications like the

addition of an N-

methyl piperazine

group.[12]

Experimental: Shake-

flask method.[7][11]

Computational: Graph

neural networks,

Bayesian inference.

[12]

Solubility in PBS (pH

7.2)
~2 mg/mL[13] -

Experimental: Direct

dissolution in buffer.

[13]

Table 3: Binding Affinity of Imatinib to Bcr-Abl Kinase

The therapeutic effect of Imatinib stems from its high binding affinity to the Bcr-Abl tyrosine

kinase, the oncogenic driver in CML.[14] This binding inhibits the kinase's activity, thereby

blocking cancer cell proliferation.[15][16]
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Parameter Experimental Value
Computational
Prediction

Method

IC50 (Wild-type Bcr-

Abl)
~25-45 nM[14]

Binding energy of

-10.34 kcal/mol has

been calculated.

Experimental: FRET-

based kinase binding

assays.[17]

Computational:

Molecular dynamics

simulations and linear

interaction energy

(LIE) methods.[18]

Dissociation Constant

(Kd)
~10 nM[19] -

Experimental:

Isothermal Titration

Calorimetry (ITC).[19]

Visualizing Complex Processes
Diagrams are essential for illustrating complex biological pathways and experimental

workflows. The following diagrams were created using Graphviz (DOT language) to provide

clear visual representations.
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Workflow for Comparing Experimental and Computational Data
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Caption: A generalized workflow for drug discovery.
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BCR-ABL Signaling Pathway and Imatinib Inhibition
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Caption: Bcr-Abl signaling and Imatinib's inhibition point.

Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating high-quality

data. Below are methodologies for the key experiments cited in this guide.

1. Determination of LogP: The Shake-Flask Method

This is a classic method for determining the partition coefficient of a compound between two

immiscible liquids, typically n-octanol and water.[4][6]

Materials:
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Test compound (Imatinib)

n-Octanol (HPLC grade)

Water (HPLC grade)

Glassware (flasks)

Shaker

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

Pre-saturate the n-octanol and water by mixing them together and allowing the phases to

separate.

Prepare a solution of the test compound in one of the phases (e.g., n-octanol).

Add a known volume of the other phase (water) to the solution.

Agitate the mixture in a shaker for a sufficient time to allow for equilibrium to be reached

(typically several hours).[20]

Allow the two phases to separate completely.

Carefully sample each phase.

Determine the concentration of the compound in each phase using a suitable analytical

method.

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase

to the concentration in the aqueous phase.

The LogP is the base-10 logarithm of P.[4]

2. Determination of Aqueous Solubility: The Shake-Flask Method
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This method determines the equilibrium solubility of a compound in an aqueous buffer at a

specific temperature.[7][11]

Materials:

Test compound (Imatinib Mesylate)

Aqueous buffer of desired pH (e.g., PBS pH 7.4)

Vials or flasks

Thermostatically controlled shaker or incubator

Filtration or centrifugation equipment

Analytical instrument for quantification (e.g., UV-Vis, LC-MS)

Procedure:

Add an excess amount of the solid compound to a known volume of the aqueous buffer in

a vial.

Seal the vial and place it in a shaker at a constant temperature (e.g., 25°C or 37°C).

Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is

reached.[21]

After incubation, separate the undissolved solid from the solution by filtration or

centrifugation.[7]

Dilute the resulting saturated solution as necessary.

Quantify the concentration of the dissolved compound in the filtrate/supernatant using a

validated analytical method.[22]

3. Bcr-Abl Kinase Binding Assay: FRET-Based LanthaScreen™
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This is a common high-throughput screening method to determine the binding affinity of a

compound to a kinase.[14]

Principle: The assay measures the displacement of a fluorescently labeled tracer from the

kinase's ATP-binding site by a test compound. This displacement results in a decrease in the

Fluorescence Resonance Energy Transfer (FRET) signal.[14][17]

Materials:

Bcr-Abl kinase

Europium-labeled anti-tag antibody

Fluorescently labeled kinase tracer

Test compound (Imatinib)

Assay buffer

Microplates (e.g., 384-well)

Plate reader capable of time-resolved FRET measurements

Procedure:

Prepare serial dilutions of the test compound (Imatinib).

In a microplate, combine the Bcr-Abl kinase, the Eu-labeled antibody, and the fluorescent

tracer.

Add the serially diluted test compound to the wells. Include controls with no inhibitor.

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

Measure the FRET signal on a compatible plate reader by exciting the Europium donor

and measuring emission from both the donor and the acceptor tracer.
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Data Analysis: The emission ratios are plotted against the logarithm of the inhibitor

concentration. The data is then fitted to a sigmoidal dose-response curve to determine the

IC50 value, which is the concentration of the inhibitor required to displace 50% of the

tracer.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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